CK-2-68

Vue d'ensemble

Description

CK-2-68 is a potent inhibitor of the alternative NADH dehydrogenase (PfNDH2) in the mitochondrial respiratory chain of the malaria parasite Plasmodium falciparum . This compound has garnered significant attention due to its potential antimalarial efficacy, making it a valuable tool in the fight against malaria .

Applications De Recherche Scientifique

CK-2-68 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mitochondrial respiratory chain and the inhibition of PfNDH2 . In biology, this compound is used to investigate the mechanisms of antimalarial activity and the role of mitochondrial enzymes in parasite survival . In medicine, this compound is being explored as a potential therapeutic agent for the treatment and prophylaxis of malaria . Additionally, this compound has industrial applications in the development of new antimalarial drugs and the study of mitochondrial function .

Mécanisme D'action

Target of Action

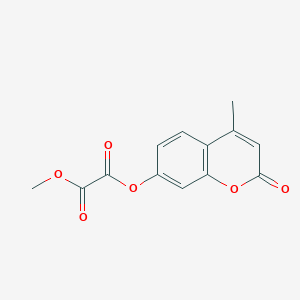

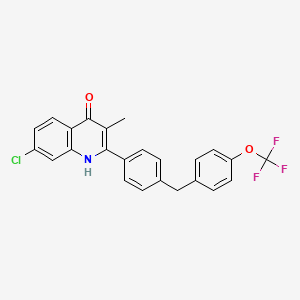

CK-2-68, also known as “7-chloranyl-3-methyl-2-[4-[[4-(trifluoromethyloxy)phenyl]methyl]phenyl]-1H-quinolin-4-one” or “7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one”, is an inhibitor for complex III in the protozoan mitochondrial respiratory chain . It targets the alternative NADH dehydrogenase (NDH2) of the malarial parasite Plasmodium .

Mode of Action

This compound binds specifically to the quinol oxidation site of Complex III, arresting the motion of the iron-sulfur protein subunit . This suggests an inhibition mechanism similar to that of Pf-type Complex III inhibitors such as atovaquone and stigmatellin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Plasmodium electron transport chain (ETC). The compound specifically inhibits Complex III, also known as cytochrome bc1 complex or Pfbc1 . This inhibition disrupts the normal functioning of the ETC, leading to downstream effects that are detrimental to the parasite.

Result of Action

The inhibition of Complex III by this compound disrupts the normal functioning of the Plasmodium ETC, which is crucial for the survival and proliferation of the parasite . This results in the effective killing of the malarial parasite, making this compound a potent antimalarial agent .

Analyse Biochimique

Biochemical Properties

CK-2-68 has been developed to specifically target the alternate NADH dehydrogenase of the malaria parasite respiratory chain . It binds specifically to the quinol oxidation site of Complex III, arresting the motion of the iron-sulfur protein subunit .

Cellular Effects

The compound this compound exhibits antimalarial efficacy, inhibiting Plasmodium falciparum infected erythrocytes . It targets the alternative NADH dehydrogenase (NDH2) of the malarial parasite Plasmodium .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding specifically to the quinol oxidation site of Complex III, arresting the motion of the iron-sulfur protein subunit . This suggests an inhibition mechanism similar to that of Pf-type Complex III inhibitors such as atovaquone, stigmatellin, and UHDBT .

Metabolic Pathways

This compound is involved in the metabolic pathways of the malarial parasite Plasmodium, specifically targeting the alternate NADH dehydrogenase of the malaria parasite respiratory chain .

Méthodes De Préparation

The synthesis of CK-2-68 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .

Analyse Des Réactions Chimiques

CK-2-68 undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, this compound can form different derivatives when reacted with various nucleophiles under controlled conditions .

Comparaison Avec Des Composés Similaires

CK-2-68 is unique in its selective inhibition of PfNDH2, making it a valuable tool in antimalarial research . Similar compounds include atovaquone, stigmatellin, and UHDBT, which also target the mitochondrial respiratory chain but may have different binding sites and mechanisms of action . This compound’s specificity for PfNDH2 and its potent antimalarial activity set it apart from these other compounds .

Propriétés

IUPAC Name |

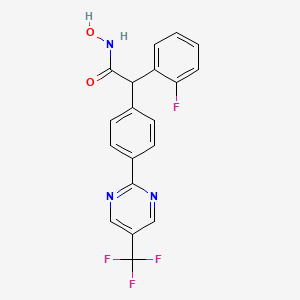

7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClF3NO2/c1-14-22(29-21-13-18(25)8-11-20(21)23(14)30)17-6-2-15(3-7-17)12-16-4-9-19(10-5-16)31-24(26,27)28/h2-11,13H,12H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVLPENGSGQOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C3=CC=C(C=C3)CC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one (CK-2-68) impact its interaction with the cytochrome bc1 complex?

A: While the precise binding interactions are still under investigation, molecular docking studies suggest that this compound binds to the quinol oxidation (Qo) pocket of PfCytB, a subunit of the cytochrome bc1 complex []. This binding interaction disrupts electron transfer within the complex, ultimately impacting essential metabolic processes like pyrimidine synthesis and hindering parasite growth [, ].

Q2: Has resistance to 7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one (this compound) been observed?

A: Although not directly related to this compound resistance, studies have identified mutations in the PfCytB Qo pocket that confer resistance to atovaquone, another antimalarial drug targeting the cytochrome bc1 complex []. Interestingly, these atovaquone-resistant mutants displayed little change or even increased sensitivity to this compound, suggesting potential avenues for combating drug resistance by utilizing combinations of mtETC inhibitors [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)